(1-Phenyl-1H-1,2,3-triazole-4-yl)(indoline-1-yl) ketone
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Overview
Description
(1-Phenyl-1H-1,2,3-triazole-4-yl)(indoline-1-yl) ketone is a compound that features a triazole ring and an indoline moiety. Triazoles are a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring, known for their stability and diverse biological activities. Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring. The combination of these two structures in a single molecule offers unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenyl-1H-1,2,3-triazole-4-yl)(indoline-1-yl) ketone typically involves the formation of the triazole ring followed by its attachment to the indoline moiety. . The reaction conditions are generally mild, and the reaction proceeds with high regioselectivity.
For the specific synthesis of this compound, the following steps can be employed:
- Synthesis of the 1,2,3-triazole ring by reacting phenyl azide with an alkyne.
- Coupling of the triazole ring with an indoline derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of triazole-containing compounds often involves scalable methods such as continuous flow synthesis, which allows for the efficient and controlled production of large quantities of the desired compound . The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Phenyl-1H-1,2,3-triazole-4-yl)(indoline-1-yl) ketone can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group on the triazole ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or LiAlH4 in tetrahydrofuran (THF) at low temperatures.
Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated or nitrated derivatives of the triazole ring.
Scientific Research Applications
(1-Phenyl-1H-1,2,3-triazole-4-yl)(indoline-1-yl) ketone has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (1-Phenyl-1H-1,2,3-triazole-4-yl)(indoline-1-yl) ketone involves its interaction with specific molecular targets and pathways. The triazole ring can form non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity . The indoline moiety can enhance the compound’s binding affinity and selectivity for its targets. The exact molecular targets and pathways depend on the specific biological activity being investigated, such as antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Compounds containing the 1,2,3-triazole ring, such as 1-phenyl-1H-1,2,3-triazole and 4-phenyl-1H-1,2,3-triazole.
Indoline derivatives: Compounds containing the indoline moiety, such as indoline-2,3-dione and indoline-1-carboxylic acid.
Uniqueness
(1-Phenyl-1H-1,2,3-triazole-4-yl)(indoline-1-yl) ketone is unique due to the combination of the triazole and indoline structures in a single molecule. This combination offers a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(1-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(20-11-10-13-6-4-5-9-16(13)20)15-12-21(19-18-15)14-7-2-1-3-8-14/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDCZCLVKYKOBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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